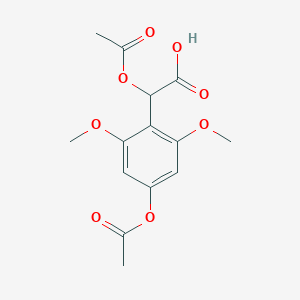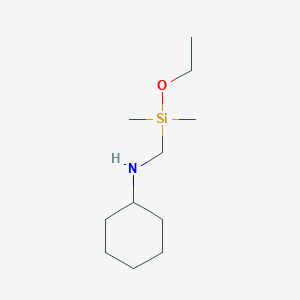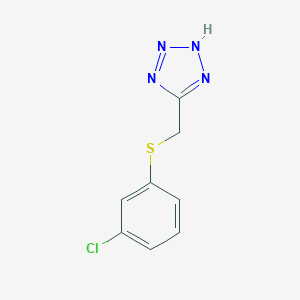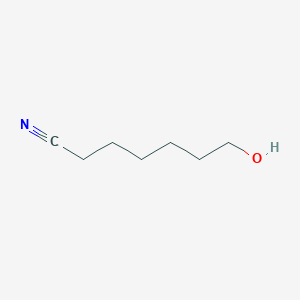
Stampyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stampyrine is a natural compound that has been discovered to have potential applications in scientific research. It is a member of the alkaloid family and is found in the leaves of the plant, Catharanthus roseus. This plant has been used in traditional medicine for centuries, and it is now being studied for its potential as a source of new drugs.
Mecanismo De Acción
The mechanism of action of stampyrine is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation in the body. It may also have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Stampyrine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, stampyrine has been found to have an effect on neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using stampyrine in lab experiments is that it is a natural compound, which means that it is less likely to have negative side effects than synthetic compounds. Another advantage is that it is relatively easy to extract and purify, which makes it a cost-effective option for research. However, one limitation is that stampyrine is only found in small quantities in Catharanthus roseus, which means that large quantities may be difficult to obtain. Another limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are many potential future directions for research on stampyrine. One direction is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its effects on neurotransmitters in the brain and its potential use in the treatment of neurological disorders. Finally, research is needed to develop more efficient methods for extracting and purifying stampyrine.
Métodos De Síntesis
Stampyrine is extracted from the leaves of Catharanthus roseus using a solvent extraction method. The leaves are first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or methanol, to extract the stampyrine. The extract is then purified using various methods, such as chromatography, to obtain a pure form of stampyrine.
Aplicaciones Científicas De Investigación
Stampyrine has been found to have potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Stampyrine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
Número CAS |
18503-71-4 |
|---|---|
Nombre del producto |
Stampyrine |
Fórmula molecular |
C29H47N3O2 |
Peso molecular |
469.7 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)octadecanamide |
InChI |
InChI=1S/C29H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(33)30-28-25(2)31(3)32(29(28)34)26-22-19-18-20-23-26/h18-20,22-23H,4-17,21,24H2,1-3H3,(H,30,33) |
Clave InChI |
CWCFMHSWXZMDBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Otros números CAS |
18503-71-4 |
Sinónimos |
N-antipyrinylstearic acid amide stampyrine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



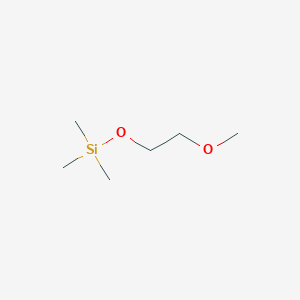
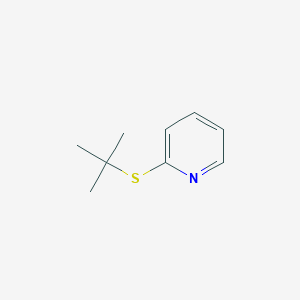
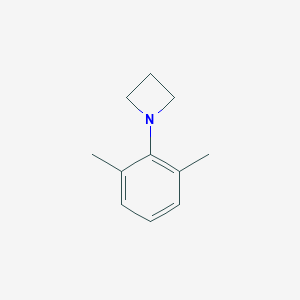
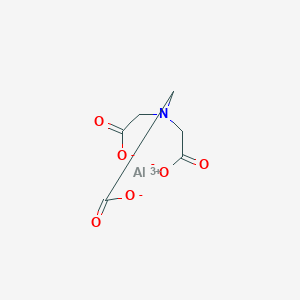

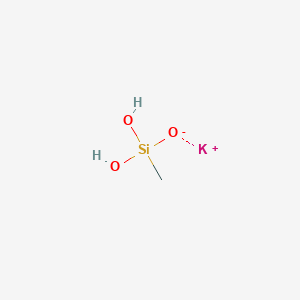
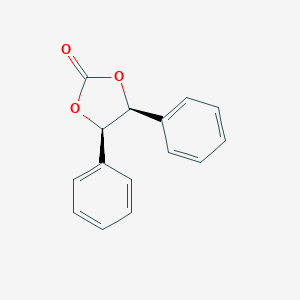
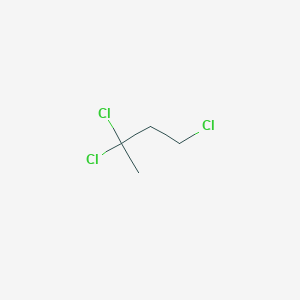
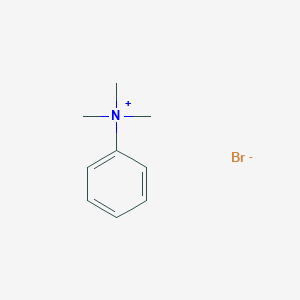
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
